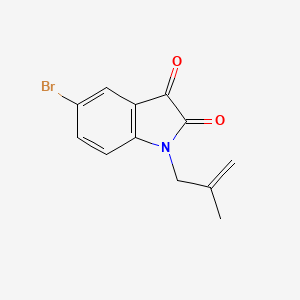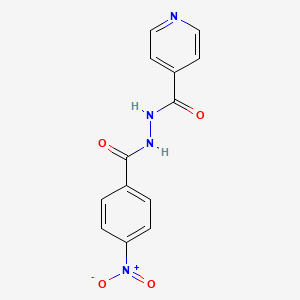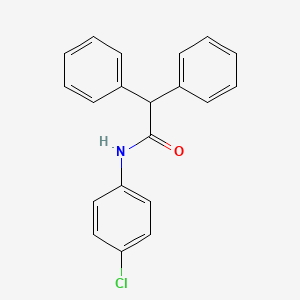![molecular formula C17H21N3O3S B3829335 4-[(diethylamino)sulfonyl]-N-(6-methyl-2-pyridinyl)benzamide](/img/structure/B3829335.png)
4-[(diethylamino)sulfonyl]-N-(6-methyl-2-pyridinyl)benzamide
Vue d'ensemble
Description
4-[(diethylamino)sulfonyl]-N-(6-methyl-2-pyridinyl)benzamide, also known as DPA-714, is a small molecule that has been extensively studied for its potential therapeutic applications in the field of neuroinflammation. DPA-714 is a selective ligand for the translocator protein 18 kDa (TSPO), which is primarily expressed in the mitochondria of glial cells in the central nervous system (CNS).
Applications De Recherche Scientifique
4-[(diethylamino)sulfonyl]-N-(6-methyl-2-pyridinyl)benzamide has been extensively studied for its potential therapeutic applications in the field of neuroinflammation. Neuroinflammation is a process that involves the activation of glial cells in response to various stimuli, such as injury, infection, or neurodegenerative diseases. TSPO is upregulated in activated glial cells, making it a potential target for the development of drugs that can modulate neuroinflammation.
Mécanisme D'action
4-[(diethylamino)sulfonyl]-N-(6-methyl-2-pyridinyl)benzamide binds selectively to TSPO, which is primarily expressed in the mitochondria of glial cells in the CNS. TSPO is involved in the transport of cholesterol into the mitochondria, which is essential for the production of steroid hormones and neurosteroids. The activation of TSPO has been shown to modulate the activity of various signaling pathways involved in neuroinflammation, including the NF-κB pathway and the NLRP3 inflammasome.
Biochemical and Physiological Effects
4-[(diethylamino)sulfonyl]-N-(6-methyl-2-pyridinyl)benzamide has been shown to modulate various biochemical and physiological processes in the CNS. In preclinical studies, 4-[(diethylamino)sulfonyl]-N-(6-methyl-2-pyridinyl)benzamide has been shown to reduce neuroinflammation in animal models of neurodegenerative diseases, such as Alzheimer's disease and multiple sclerosis. 4-[(diethylamino)sulfonyl]-N-(6-methyl-2-pyridinyl)benzamide has also been shown to improve cognitive function in animal models of neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(diethylamino)sulfonyl]-N-(6-methyl-2-pyridinyl)benzamide has several advantages for lab experiments. It is a selective ligand for TSPO, which allows for the specific targeting of activated glial cells in the CNS. 4-[(diethylamino)sulfonyl]-N-(6-methyl-2-pyridinyl)benzamide has also been shown to have low toxicity and good pharmacokinetic properties in animal models. However, 4-[(diethylamino)sulfonyl]-N-(6-methyl-2-pyridinyl)benzamide has some limitations for lab experiments. Its synthesis is relatively complex and has a low yield, which can limit its availability for research purposes.
Orientations Futures
There are several future directions for the research on 4-[(diethylamino)sulfonyl]-N-(6-methyl-2-pyridinyl)benzamide. One direction is the development of more efficient synthesis methods for 4-[(diethylamino)sulfonyl]-N-(6-methyl-2-pyridinyl)benzamide. Another direction is the optimization of the pharmacokinetic properties of 4-[(diethylamino)sulfonyl]-N-(6-methyl-2-pyridinyl)benzamide to improve its efficacy in animal models. Additionally, the potential therapeutic applications of 4-[(diethylamino)sulfonyl]-N-(6-methyl-2-pyridinyl)benzamide in human diseases, such as neurodegenerative diseases, should be further explored in clinical trials. Finally, the development of new ligands for TSPO that have improved selectivity and efficacy could lead to the development of more effective therapies for neuroinflammation.
Propriétés
IUPAC Name |
4-(diethylsulfamoyl)-N-(6-methylpyridin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-4-20(5-2)24(22,23)15-11-9-14(10-12-15)17(21)19-16-8-6-7-13(3)18-16/h6-12H,4-5H2,1-3H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGFROZNLLSDRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(diethylsulfamoyl)-N-(6-methylpyridin-2-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2,4-dichlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3829256.png)
![methyl N-[(4-methylphenyl)sulfonyl]phenylalaninate](/img/structure/B3829274.png)
![2-[1-(2-chlorobenzoyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-1H-benzimidazole](/img/structure/B3829280.png)
![2-[3-(4-bromophenyl)-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-benzimidazole](/img/structure/B3829283.png)
![2-{3-(4-bromophenyl)-1-[(4-methyl-1-piperazinyl)acetyl]-4,5-dihydro-1H-pyrazol-5-yl}-1H-benzimidazole](/img/structure/B3829291.png)
![2-[3-(4-bromophenyl)-1-(4-morpholinylacetyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-benzimidazole](/img/structure/B3829292.png)


![4-({[3-(4-methylphenyl)-1-adamantyl]carbonyl}amino)benzoic acid](/img/structure/B3829308.png)
![N-[2,6-dihydroxy-3-(phenoxyacetyl)benzyl]alanine](/img/structure/B3829313.png)
![4-[(diethylamino)sulfonyl]-N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3829317.png)


